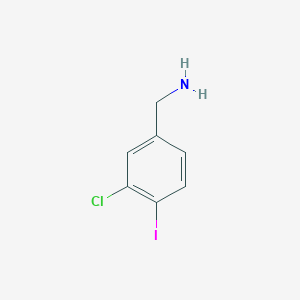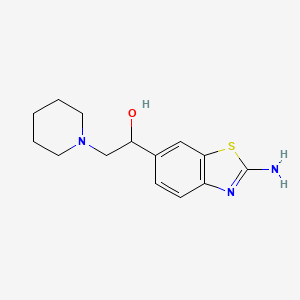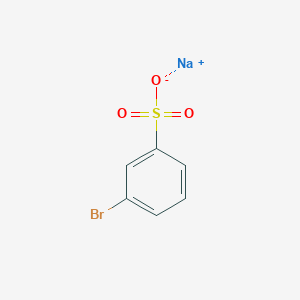
Sodium 3-bromobenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-bromobenzene-1-sulfonate is a chemical compound with the CAS Number: 91724-67-3 . It has a molecular weight of 259.06 and is typically found in a powder form .
Chemical Reactions Analysis
Sodium sulfinates, which are related to this compound, have been used in various chemical reactions . They act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . They have been used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 259.06 . The compound is typically stored at room temperature .Applications De Recherche Scientifique
Molecular Dynamics and Material Science
Molecular Dynamics Investigation of Structure and Dynamics of Micelles : Sodium dodecylbenzene sulfonate (SDBS) plays a critical role in the nanotechnology field for potential uses in exfoliating graphitic materials, distinguished by its phenyl group attached to the anionic head. Molecular dynamics simulations have been used to characterize SDBS micelles, revealing that SDBS micelles are more spherical compared to sodium dodecyl sulfate (SDS) micelles, with similar micellar radii for both surfactants. This research opens avenues for the utilization of SDBS in material science, especially in the creation and stabilization of nanomaterials (Ferruccio Palazzesi, M. Calvaresi, F. Zerbetto, 2011).
Environmental Science
Degradability of Sodium p-Perfluorous Nonenoxybenzene Sulfonate (OBS) : Sodium p-perfluorous nonenoxybenzene sulfonate (OBS), utilized as a fire-fighting foam co-formulant and oil production agent in China, has been investigated for its degradability. Despite its non-readily biodegradability, OBS can be decomposed efficiently by UV/H2O2 or even sole UV systems, demonstrating a significant advancement in environmental science for managing pollutants (Yixiang Bao et al., 2017).
Nanotechnology
Solubilization of Single-Wall Carbon Nanotubes (SWCNTs) : The study on solubilizing high weight fraction single-wall carbon nanotubes in water through the nonspecific physical adsorption of sodium dodecylbenzene sulfonate showcases the significant role of this compound in nanotechnology. This process allows for the dispersion of SWCNTs in water, enhancing their applicability in various nanotechnology applications (Mohammad F. Islam et al., 2003).
Biodegradation
Biodegradation of Linear Alkylbenzene Sulfonate (LAS) by Penicillium chrysogenum : This research highlights the biodegradation of LAS, a common surfactant in cleaning products, by Penicillium chrysogenum. The study provides insights into the use of fungi for the bioremediation of surfactant-polluted environments, demonstrating a high rate of biodegradation and suggesting potential for wastewater treatment applications (M. F. Costa, A. M. de Oliveira, E. N. O. Oliveira Júnior, 2020).
Safety and Hazards
Sodium 3-bromobenzene-1-sulfonate is associated with several hazard statements, including H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .
Mécanisme D'action
Mode of Action
Benzene derivatives are known to undergo nucleophilic reactions characterized by the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion . This could potentially be a mechanism through which Sodium 3-bromobenzene-1-sulfonate interacts with its targets.
Biochemical Pathways
Given its chemical structure, it may be involved in reactions with other aromatic compounds or participate in nucleophilic substitution reactions .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. Its bioavailability, half-life, and clearance rate remain unknown. Further pharmacokinetic studies are needed to understand these properties .
Propriétés
IUPAC Name |
sodium;3-bromobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3S.Na/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVCBLQTUAXKFQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-benzyl-3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2703028.png)
![4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2703031.png)
![8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2703033.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2703034.png)
![8-(3,4-Difluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2703036.png)
![Tert-butyl 2-{3-methyl[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]anilino}acetate](/img/structure/B2703040.png)
![N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline](/img/structure/B2703041.png)

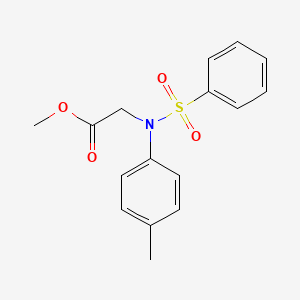
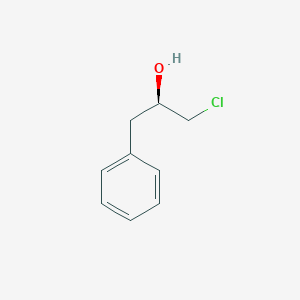
![2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2703046.png)
